{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Overview
Description
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a but-2-yn-1-yl group attached to the pyrazole ring, along with a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-(but-2-yn-1-yl)-1H-pyrazole with formaldehyde and methylamine under acidic conditions can yield the desired compound. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the but-2-yn-1-yl group are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced pyrazole compounds. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrazole derivatives. It serves as a precursor in the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(but-2-yn-1-yl)-1H-pyrazole: A precursor in the synthesis of {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine.
1-(but-2-yn-1-yl)-3-methyl-1H-pyrazole: A similar compound with a methyl group at the 3-position of the pyrazole ring.
1-(but-2-yn-1-yl)-5-methyl-1H-pyrazole: Another similar compound with a methyl group at the 5-position of the pyrazole ring.
Uniqueness
This compound is unique due to the presence of both the but-2-yn-1-yl group and the methylamine group attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties to the compound, making it a valuable molecule for various applications in scientific research and industry.
Biological Activity
The compound {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure features a pyrazole ring, which is pivotal for its biological activity. The presence of the but-2-yn-1-yl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. A study evaluated the antimicrobial activity of several pyrazole derivatives using standard methods such as the disk diffusion assay, revealing that some derivatives displayed notable inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of pyrazole compounds has been assessed through assays measuring free radical scavenging activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that certain pyrazole derivatives significantly reduced DPPH radicals, indicating their capability to act as antioxidants . This property is crucial for mitigating oxidative stress-related diseases.
Cytotoxicity and Anticancer Potential
Several studies have investigated the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, compounds structurally related to this compound have been tested against human cancer cell lines such as SW620 (colon cancer) and PC3 (prostate cancer). Results showed moderate to high cytotoxicity, with some compounds inducing apoptosis in cancer cells . This suggests a promising avenue for developing new anticancer agents based on pyrazole scaffolds.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several pyrazole derivatives and evaluated their antimicrobial efficacy. The compound this compound was included in this evaluation, showing significant activity against gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of various pyrazole derivatives were assessed using MTT assays on multiple cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, highlighting its potential as a lead compound for further development in cancer therapy .
Summary of Findings
Properties
IUPAC Name |
1-(1-but-2-ynylpyrazol-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGXAMTVSMZCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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